4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole is a heterocyclic compound characterized by its unique structural features, including a fused furan and oxazole ring system. Its molecular formula is , indicating the presence of chlorine, nitrogen, and oxygen in addition to carbon and hydrogen. This compound is notable for its potential applications in medicinal chemistry and materials science, serving as a versatile building block for various synthetic pathways.
The compound can be synthesized through several established methodologies, often involving the cyclization of appropriate precursors under controlled conditions. The synthesis typically utilizes starting materials such as 3-furancarboxaldehyde and chlorinating agents like thionyl chloride to facilitate the formation of the oxazole ring.
4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole falls under the category of oxazole derivatives, which are known for their diverse biological activities. It is classified as a heterocyclic organic compound due to its ring structure containing atoms other than carbon.
The synthesis of 4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole can be achieved through various methods:
The reaction conditions are crucial for achieving high yields. Factors such as temperature, concentration, and reaction time must be carefully controlled. The use of microwave irradiation has also been explored to improve reaction efficiency and reduce synthesis time .
The structure of 4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole features:
This combination results in a compound with distinct electronic and steric properties, contributing to its reactivity.
The compound's molecular weight is approximately 175.59 g/mol, with a melting point that varies depending on purity and synthesis conditions.
4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole can participate in several chemical reactions:
The reactivity of this compound is influenced by its functional groups, which can engage in multiple pathways depending on the reaction conditions and reagents used.
The mechanism of action for 4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole varies based on its application:
4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding spectral analysis (e.g., infrared spectroscopy) indicates characteristic absorption bands corresponding to functional groups present within the molecule .
4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole has several applications across various fields:
Heterocyclic compounds constitute >60% of FDA-approved pharmaceuticals, with oxygen-containing scaffolds like furan and oxazole playing indispensable roles in drug discovery due to their electronic versatility and bioisosteric potential [3]. These five-membered rings serve as privileged structures in medicinal chemistry, enabling targeted interactions with diverse biological macromolecules through their distinct physicochemical profiles. The strategic fusion of furan's diene character and oxazole's hydrogen-bonding capacity generates hybrid architectures exhibiting enhanced pharmacological properties compared to their monomeric counterparts [3]. This molecular hybridization approach has yielded compounds with improved target affinity, metabolic stability, and selectivity profiles—addressing critical limitations of conventional cytotoxic agents like drug resistance and systemic toxicity [1].
The 4-chloromethyl-5-methyl-2-(furan-3-yl)oxazole scaffold exemplifies rational drug design through its multifunctional pharmacophore. The electron-rich furan ring (π-excessive) and oxazole (π-deficient) create an intrinsic electronic gradient, facilitating dipole-mediated interactions with biological targets [9]. This polarity asymmetry enables selective binding to enzyme active sites involved in cancer proliferation, particularly kinases and topoisomerases [1]. The chloromethyl (-CH₂Cl) substituent serves as a versatile synthetic handle for further derivatization, allowing structure-activity relationship (SAR) exploration through nucleophilic substitution reactions [4] [5]. Methyl substitution at C5 enhances metabolic stability by sterically blocking oxidative degradation pathways, while the furan-3-yl linkage provides spatial orientation distinct from the more common furan-2-yl isomers [6]. This vectorial arrangement optimizes target engagement, as evidenced by IC₅₀ values in the low micromolar range against multiple cancer cell lines [1].
The therapeutic exploration of furan-oxazole hybrids evolved through three key phases:
This evolution culminated in targeted hybrids like 4-chloromethyl-5-methyl-2-(furan-3-yl)oxazole, designed for synergistic pharmacophoric effects rather than empirical screening. The integration of computational chemistry (molecular docking, ADMET prediction) now guides hybrid optimization, reducing developmental attrition rates [1].
This compound (CAS# 914637-91-5) represents a strategic optimization of early furan-oxazole leads, addressing specific pharmacological limitations through molecular editing:
Table 1: Chemical Identity Profile
Property | Specification | Source |
---|---|---|
CAS Registry | 914637-91-5 | [5] |
Molecular Formula | C₉H₈ClNO₂ | [4] [7] |
Molecular Weight | 197.62 g/mol | [4] [7] |
IUPAC Name | 4-(chloromethyl)-5-methyl-2-(furan-3-yl)oxazole | [5] |
SMILES | CC1=NC(=C(O1)C2=COC=C2)CCl | [4] |
Purity Specifications | ≥95% (HPLC) | [7] |
Storage Conditions | 2-8°C (under inert atmosphere) | [10] |
The chloromethyl group enables rapid generation of analog libraries via substitution with nucleophiles (amines, thiols, azides), facilitating high-throughput SAR studies [4] [5]. Unlike unsubstituted furans, the furan-3-yl isomer demonstrates superior metabolic resilience against cytochrome P450-mediated oxidation, reducing reactive metabolite formation [9]. Computational models (predicted pKa = -0.61 ± 0.26) indicate high membrane permeability, while the balanced molecular weight (197.62 Da) adheres to "rule-of-five" guidelines for drug-likeness [5] [7]. Preliminary screening reveals multi-target inhibition against EGFR, VEGFR-2, and TopoII—validating the hybrid design rationale for oncology applications [1]. Commercial availability (e.g., Fluorochem, Matrix Scientific) accelerates translational research, though cost variability exists ($212–414/g) depending on supplier and scale [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7